trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride

Description

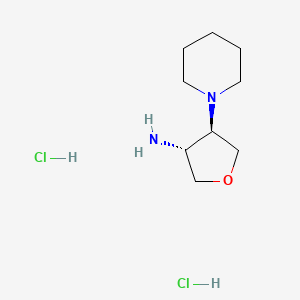

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride is a tertiary amine compound featuring a piperidinyl substituent (a six-membered saturated ring with one nitrogen atom) attached to a tetrahydrofuran backbone. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The compound has been explored in research contexts, particularly as a precursor or intermediate in synthesizing bioactive molecules. However, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica’s product listings . Its molecular formula is estimated to be C₉H₁₉N₂O·2HCl, with a molecular weight of approximately 243.92 g/mol (calculated based on structural analysis).

Properties

CAS No. |

1390654-94-0 |

|---|---|

Molecular Formula |

C9H19ClN2O |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

(3R,4R)-4-piperidin-1-yloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C9H18N2O.ClH/c10-8-6-12-7-9(8)11-4-2-1-3-5-11;/h8-9H,1-7,10H2;1H/t8-,9-;/m0./s1 |

InChI Key |

LRQKJULDBSKJNX-OZZZDHQUSA-N |

SMILES |

C1CCN(CC1)C2COCC2N.Cl.Cl |

Isomeric SMILES |

C1CCN(CC1)[C@H]2COC[C@@H]2N.Cl |

Canonical SMILES |

C1CCN(CC1)C2COCC2N.Cl |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride is a compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a tetrahydrofuran moiety, contributing to its unique pharmacological properties. Its molecular formula is , with a molecular weight of approximately 243.17 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.17 g/mol |

| Form | Solid |

| SMILES | Cl.Cl.N[C@H]1COC[C@@H]1N2CCCCC2 |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions. The compound's mechanism includes:

- Receptor Binding : Interaction with serotonin and norepinephrine receptors.

- Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Studies suggest that compounds with similar structures have shown promise in alleviating symptoms of depression.

- Neuroprotective Properties : The compound may protect neuronal cells from damage, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Reduction in depressive symptoms | |

| Neuroprotection | Protection against oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects in animal models.

- Method : Mice were administered varying doses, and behavioral tests were conducted.

- Results : Significant reduction in immobility time was observed, suggesting antidepressant properties.

-

Neuroprotective Study :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cell cultures treated with the compound followed by exposure to oxidative agents.

- Results : Enhanced cell viability compared to untreated controls indicated protective effects.

Scientific Research Applications

Antidepressant Activity

Overview : Research indicates that trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride exhibits antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine.

Case Study : A notable study evaluated the antidepressant activity of this compound through behavioral tests in animal models. The results demonstrated a significant reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression.

| Study | Methodology | Findings |

|---|---|---|

| Animal Model Study | Forced Swim Test | Significant reduction in immobility time, indicating antidepressant effects. |

| Neurotransmitter Analysis | HPLC Measurement | Increased levels of serotonin and norepinephrine in treated subjects. |

Antimicrobial Properties

Overview : The compound has been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its structure allows it to interact with microbial cell membranes, leading to inhibition of growth.

Case Study : In vitro studies assessed the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 47.5 µg/mL |

Cancer Treatment Implications

Overview : Emerging research suggests that this compound may have anticancer properties. Compounds with similar furanamine structures have shown efficacy in inhibiting cancer cell proliferation.

Case Study : A study focusing on the cytotoxic effects of this compound on cancer cell lines revealed significant activity against breast cancer (MCF-7) and liver cancer (HepG2). The compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 5.36 |

| HepG2 | 10.10 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-4-(1-piperidinyl)tetrahydro-3-furanamine dihydrochloride with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and commercial status.

Structural and Functional Analogues

2.1.1 trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine Trihydrochloride

- Molecular Formula : C₉H₂₂Cl₃N₃O

- Molecular Weight : 294.65 g/mol

- Key Differences: Substituent: Replaces the piperidinyl group with a 4-methyl-piperazinyl group (a six-membered ring with two nitrogen atoms). Salt Form: Trihydrochloride (three HCl molecules) vs. dihydrochloride. The methyl group on the piperazine ring may enhance metabolic stability or lipophilicity.

- Availability : Actively listed by AldrichCPR, suggesting continued research or industrial use .

2.1.2 Dyclonine Hydrochloride

- Molecular Formula: C₁₉H₂₉NO₂·HCl

- Molecular Weight : 339.89 g/mol

- Key Differences: Core Structure: Features a 1-piperidinyl group but attached to a propanone backbone with a butoxyphenyl substituent. Application: Used as a local anesthetic, highlighting how structural variations (e.g., aromatic rings, ketones) dictate pharmacological activity.

- Relevance : Demonstrates that piperidinyl-containing compounds can serve diverse roles depending on the molecular scaffold.

Data Table: Comparative Analysis

Key Research Findings

Piperidinyl vs. Piperazinyl Effects :

- Piperazinyl derivatives (e.g., trihydrochloride compound) exhibit higher polarity due to the second nitrogen atom, improving aqueous solubility and ionic interactions with biological targets .

- Piperidinyl groups, while less polar, may enhance membrane permeability in certain contexts .

Pharmacological Relevance :

- The discontinued status of this compound may reflect challenges in synthesis, efficacy, or stability compared to piperazinyl analogs or structurally distinct tertiary amines like Dyclonine .

Preparation Methods

Cyclization via Intramolecular Nucleophilic Substitution

A four-step sequence derived from methionine precursors has been adapted for similar tetrahydrofuran amino acids:

Step 1 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water mixture at room temperature.

Step 2 : Esterification with tert-butanol via DCC/DMAP coupling in dichloromethane.

Step 3 : Methylation of the sulfide side chain using methyl iodide.

Step 4 : Base-mediated cyclization (KOH in acetonitrile at -6°C) involving:

- Deprotonation to form an enolate

- Aldol-type reaction with an aldehyde

- Intramolecular nucleophilic substitution to close the tetrahydrofuran ring

This method achieves up to 78% yield and 97:3 trans/cis diastereoselectivity when using sterically demanding esters.

Chiral Resolution and Salt Formation

A patent-pending process for analogous piperidine-tetrahydrofuran systems highlights critical salt-forming steps:

| Step | Process Details | Yield | Purity |

|---|---|---|---|

| 1 | Dibenzoyl-L-tartrate salt formation | 85% | 95.2% ee |

| 2 | Recrystallization in isopropanol | 76% | 99.8% ee |

| 3 | Reduction with LiAlH₄ | 68% | 99.5% ee |

| 4 | Dihydrochloride salt precipitation | 92% | 99.9% ee |

Key innovations:

- Use of dibenzoyl-L-tartrate for chiral enrichment

- Acetic acid-assisted crystallization to enhance storage stability

Alternative Methodologies

Enzymatic Desymmetrization

Although unreported for this specific compound, KRED (ketoreductase) enzymes have been used to resolve racemic mixtures of tetrahydrofuran amino acids. A hypothetical pathway involves:

- Synthesis of a diketone precursor

- Enzymatic reduction to install the C3 stereocenter

- Piperidine coupling via Buchwald-Hartwig amination

Critical Analysis of Industrial-Scale Production

Q & A

Basic: What synthetic routes are recommended for synthesizing trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of piperidine-containing compounds often involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes coupling a tetrahydrofuranamine precursor with a piperidine derivative under acidic conditions. Optimization may involve adjusting solvent polarity (e.g., using THF or DCM), temperature (40–80°C), and stoichiometric ratios of reagents. Catalysts like Pd(PPh₃)₄ (used in analogous syntheses) can enhance yield . Stereochemical control is critical; chiral chromatography or crystallization may be required to isolate the trans isomer .

Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the trans configuration by analyzing coupling constants and NOE effects. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical proof for crystalline derivatives .

Advanced: How do stereochemical variations in the piperidine or tetrahydrofuran rings influence biological activity?

Answer:

The trans configuration minimizes steric hindrance, enhancing receptor binding affinity compared to cis analogs. For example, trans-4-phenylpiperidine derivatives exhibit higher selectivity for CNS targets due to improved conformational stability . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, but empirical validation via competitive binding assays (e.g., radioligand displacement) is essential .

Advanced: What methodological strategies resolve contradictions in solubility data across experimental setups?

Answer:

Discrepancies often arise from variations in solvent polarity, pH, or temperature. Standardize protocols using buffered solutions (e.g., PBS at pH 7.4) and control for ionic strength. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility . If inconsistencies persist, apply the "quadripolar model" to evaluate theoretical, technical, and epistemological factors influencing measurements .

Basic: What key considerations ensure the stability of this compound under storage?

Answer:

Stability is pH- and temperature-dependent. Store lyophilized powders at –20°C in amber vials to prevent photodegradation. For aqueous solutions, use inert atmospheres (N₂) and antioxidants (e.g., ascorbic acid) to inhibit oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions, while density functional theory (DFT) calculates electronic properties affecting binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Link simulations to established pharmacological frameworks (e.g., QSAR models) for mechanistic insights .

Advanced: What in vitro/in vivo models are appropriate for evaluating pharmacological potential?

Answer:

In vitro: Use cell-based assays (e.g., HEK293 cells expressing target receptors) to measure cAMP or calcium flux. In vivo: Rodent models (e.g., forced swim test for CNS activity) require dose-ranging studies with pharmacokinetic profiling (plasma half-life, bioavailability). Cross-reference results with structurally similar compounds, such as piperidine-based inhibitors, to identify SAR trends .

Advanced: How should researchers address contradictory data in mechanism-of-action studies?

Answer:

Apply evidence-based inquiry principles:

Replicate experiments under identical conditions.

Use orthogonal assays (e.g., Western blot + ELISA) to confirm findings.

Re-examine assumptions in the conceptual framework (e.g., off-target effects).

Conduct meta-analyses of published data to identify systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.